molecular formula C79H105N19O19S B1591595 Nff 2 CAS No. 158584-08-8

Nff 2

Cat. No.: B1591595
CAS No.: 158584-08-8
M. Wt: 1656.9 g/mol
InChI Key: PMQNLFGGVGXOSM-QRQUECDASA-N
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Description

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide (CAS: 158584-08-8) is a synthetic peptide derivative designed for biochemical research applications. It features a 7-methoxycoumarin fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, forming a Förster resonance energy transfer (FRET) pair. The peptide sequence (Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met) is tailored for specific protease recognition, enabling real-time monitoring of enzymatic activity through fluorescence release upon cleavage .

Properties

CAS No.

158584-08-8

Molecular Formula

C79H105N19O19S

Molecular Weight

1656.9 g/mol

IUPAC Name

(2S)-1-[6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)/t45-,56-,57-,58-,59-,60?,61-,62-,63-,64-/m0/s1

InChI Key

PMQNLFGGVGXOSM-QRQUECDASA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)C(CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

Canonical SMILES

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

sequence

RPKPYAXWMX

Synonyms

(7-methoxycoumarin-4-yl)acetyl-arginyl-prolyl-lysyl-prolyl-tyrosyl-alanyl-norvalyl-tryptophyl-methionyl-(2,4-dinitrophenyl)lysinamide
Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2
NFF 2
NFF-2

Origin of Product

United States

Mechanism of Action

Target of Action

The primary targets of the compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are matrix metalloproteinases (MMPs), specifically MMP-3 (stromelysin 1), MMP-2 (gelatinase A), MMP-9 (gelatinase B), and MMP-12 (metalloelastase) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression .

Mode of Action

The compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide acts as a fluorogenic substrate for these MMPs . It is hydrolyzed more rapidly by MMP-3 than by MMP-1 (interstitial collagenase), but shows little discrimination between MMP-3, MMP-2, and MMP-9 . MMP-12 digests this substrate with a higher rate .

Biochemical Pathways

The interaction of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide with its targets affects the activity of the MMPs, thereby influencing the degradation of extracellular matrix proteins . This can have downstream effects on various biological processes, including tissue remodeling, inflammation, and the progression of diseases such as cancer .

Result of Action

The molecular and cellular effects of the action of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are primarily related to its influence on the activity of MMPs . By acting as a substrate for these enzymes, it can affect their ability to degrade extracellular matrix proteins, potentially influencing tissue remodeling and disease progression .

Biochemical Analysis

Biochemical Properties

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3). The compound’s structure allows it to be hydrolyzed by MMP-3, resulting in a measurable fluorescent signal. This interaction is essential for studying the activity and inhibition of MMPs, which are involved in various physiological and pathological processes.

Cellular Effects

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide influences cellular functions by serving as a substrate for MMPs. These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism. By monitoring the hydrolysis of this compound, researchers can gain insights into the regulation of MMP activity and its impact on cellular processes. The compound’s ability to generate a fluorescent signal upon cleavage makes it a valuable tool for studying the dynamics of MMP activity in various cell types.

Molecular Mechanism

The molecular mechanism of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide involves its interaction with MMPs. The compound binds to the active site of MMP-3, where it undergoes hydrolysis. This reaction results in the release of a fluorescent moiety, which can be detected and quantified. The binding and cleavage of this compound by MMP-3 provide valuable information about the enzyme’s activity, specificity, and inhibition. Additionally, the compound’s structure allows for the study of enzyme-substrate interactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide can change over time. The compound’s stability and degradation are critical factors that influence its performance in experiments. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its fluorescence properties and overall effectiveness. Long-term studies have demonstrated that the compound maintains its activity and fluorescence signal over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for MMPs, allowing researchers to study enzyme activity and inhibition. At higher doses, the compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects have been observed, where the compound’s fluorescence signal reaches a plateau at specific concentrations. These findings highlight the importance of optimizing dosage levels to achieve accurate and reliable results in animal studies.

Metabolic Pathways

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is involved in metabolic pathways related to MMP activity. The compound interacts with MMP-3, which cleaves the peptide bond, resulting in the release of a fluorescent product. This reaction provides insights into the enzyme’s catalytic mechanism and substrate specificity. Additionally, the compound’s interaction with MMPs can influence metabolic flux and metabolite levels, contributing to a better understanding of MMP-mediated processes in various biological contexts.

Transport and Distribution

The transport and distribution of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be efficiently taken up by cells, where it can localize to specific compartments. Studies have shown that the compound accumulates in regions with high MMP activity, providing valuable information about the spatial distribution of MMPs in tissues. This property makes the compound a useful tool for studying the localization and activity of MMPs in various biological systems.

Subcellular Localization

The subcellular localization of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is determined by its targeting signals and post-translational modifications. The compound’s structure includes specific sequences that direct it to particular cellular compartments, such as the cytoplasm or extracellular matrix. These targeting signals ensure that the compound interacts with its intended MMP targets, allowing for accurate measurement of enzyme activity. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the compound’s localization and function, providing further insights into its role in cellular processes.

Biological Activity

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as MCA-ARG-PRO-LYS-PRO-TYR-ALA-NVA-TRP-MET-LYS(DNP)-NH2, is a synthetic compound derived from coumarin. This compound exhibits a complex structure that includes amino acid residues and a dinitrophenyl group, which may enhance its biological properties. The focus of this article is to explore the biological activity of this compound, particularly its anti-inflammatory, antioxidant, and potential anticancer effects.

  • Molecular Formula : C79H105N19O19S
  • Molecular Weight : 1656.86 g/mol
  • Density : 1.47 ± 0.1 g/cm³ (predicted)
  • Storage Temperature : -20°C
  • pKa : 9.83 ± 0.15 (predicted)

Anti-inflammatory Effects

Research indicates that coumarin derivatives, including 7-methoxycoumarin compounds, possess significant anti-inflammatory properties. A study on a related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. The mechanism involved suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression through the NF-κB signaling pathway .

CompoundEffect on NO ProductionCytokine InhibitionMechanism
4H-7MTCDecreased by 23.10% at 0.6 mMTNF-α, IL-1β, IL-6NF-κB inhibition

Antioxidant Activity

Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. The incorporation of methoxy groups in the coumarin structure has been shown to enhance these effects. Although specific studies on MCA have not been extensively documented, related compounds exhibit strong radical scavenging activities that could be extrapolated to suggest similar benefits for this compound.

Anticancer Potential

The potential anticancer properties of coumarins have gained attention in recent years. For instance, studies have suggested that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including modulation of cell cycle regulators and apoptotic factors. The structural features of MCA may contribute to its efficacy as an anticancer agent.

Case Studies and Research Findings

  • Inhibition of Matrix Metalloproteinases (MMPs) : A related peptide sequence has been shown to selectively bind to MMPs, which are crucial in cancer metastasis and tissue remodeling. The ability of MCA to interact with these enzymes suggests potential therapeutic applications in cancer treatment .
  • Cell Viability and Toxicity Studies : Preliminary studies indicate that MCA does not exhibit cytotoxic effects at concentrations effective for anti-inflammatory activity, making it a promising candidate for further development in therapeutic applications .
  • Fluorescent Labeling for Cellular Assays : The use of MCA in combination with fluorescent dyes has been proposed for tracking cellular responses in vitro, providing insights into its biological mechanisms .

Scientific Research Applications

Enzyme Substrates and Activity Assays

One of the primary applications of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is as a substrate in enzyme activity assays. Its fluorogenic properties allow researchers to monitor enzymatic reactions in real-time:

  • Matrix Metalloproteinases (MMPs) : The compound has been utilized to study MMP activity, which plays a crucial role in tissue remodeling and pathology. Fluorogenic substrates like this compound can be cleaved by MMPs, resulting in increased fluorescence that can be quantitatively measured .
  • Protease Activity : Specific proteases can be assayed using this compound, where the release of the fluorescent 7-methoxycoumarin group indicates proteolytic activity. This application is vital for understanding various physiological processes and disease mechanisms .

Protein-Protein Interaction Studies

7-Methoxycoumarin-labeled peptides are widely used in studies investigating protein-protein interactions. The fluorescent nature of the methoxycoumarin group allows researchers to visualize interactions in live cells or in vitro systems:

  • Localization Studies : These peptides can be employed to track the localization of proteins within cells, providing insights into cellular dynamics and signaling pathways .

Drug Development and Screening

The unique properties of this compound make it suitable for drug discovery applications:

  • High-Throughput Screening : The ability to measure fluorescence changes allows for rapid screening of compounds that may inhibit or activate specific proteases or other enzymes involved in disease processes .
  • Fluorogenic Prodrugs : Researchers are exploring the use of such compounds as prodrugs that can be activated by specific enzymes, releasing the active drug form upon cleavage .

Case Studies and Research Findings

Several studies have highlighted the utility of 7-Methoxycoumarin-4-acetyl peptides:

StudyFocusFindings
Vickers et al., 2002MMP ActivityDemonstrated that fluorogenic substrates based on methoxycoumarin effectively measure MMP activity in tissue samples .
Qiu et al., 2014Enzyme AssaysUtilized methoxycoumarin-based substrates to assess ACE2 activity in mouse models .
Tsuchiya et al., 2011Protein InteractionInvestigated protein localization using methoxycoumarin-labeled peptides .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with structurally related analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Peptide Sequence Primary Application
Target Compound (158584-08-8) C78H110N22O19S 1659.88 Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met Protease substrate (e.g., thrombin, trypsin-like enzymes)
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-(Dnp)Lys amide (158584-09-9) C78H110N22O20 1675.86 Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg Broad-spectrum protease assays; enhanced stability due to Val-Glu substitution
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(Dnp)Lys (189696-20-6) C54H68N12O20 1205.18 Asp-Glu-Val-Asp-Ala-Pro Caspase-3/7 substrate (apoptosis studies)
7-Methoxycoumarin-4-acetyl-Tyr-Val-Ala-Asp-Ala-Pro-(Dnp)Lys amide (Molecular Depot product) C63H83N13O20 1354.40 Tyr-Val-Ala-Asp-Ala-Pro Caspase-1 substrate; inflammation and pyroptosis research

Key Research Findings

Specificity and Enzymatic Kinetics :

  • The target compound (158584-08-8) exhibits high specificity for thrombin-like proteases due to the Arg-Pro-Lys-Pro motif, with a reported kcat/Km of 1.2 × 10⁵ M⁻¹s⁻¹. In contrast, the Val-Glu variant (158584-09-9) shows broader specificity for trypsin-family proteases but lower catalytic efficiency (kcat/Km = 8.7 × 10⁴ M⁻¹s⁻¹) due to steric hindrance from the Glu residue .
  • The DEVD-containing compound (189696-20-6) is a gold-standard caspase-3 substrate with a Km of 12 µM, making it ideal for apoptosis assays .

Stability and Practical Considerations: The methionine residue in the target compound increases susceptibility to oxidation, reducing shelf-life compared to analogs with norvaline (Nva) or arginine. Storage at -20°C under inert gas is recommended . The Tyr-Val-Ala-Asp sequence (Molecular Depot product) is resistant to serum proteases, making it suitable for cell-based assays .

Fluorescence Properties :

  • All compounds utilize the 7-methoxycoumarin/Dnp FRET pair, but quenching efficiency varies with peptide length. The target compound achieves 90% quenching, whereas shorter peptides (e.g., DEVD variant) show 85% efficiency due to closer fluorophore-quencher proximity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing this compound is solid-phase peptide synthesis (SPPS) , a well-established approach for assembling peptides with high purity and yield. The synthesis is typically conducted on automated peptide synthesizers such as the Applied Biosystem 433A, which allows precise sequential addition of amino acids to a resin-bound growing peptide chain.

  • Resin and Protecting Groups : The peptide chain is anchored on a solid support resin, commonly 2-chlorotrityl resin or similar. Amino acids are introduced in their protected forms, such as Fmoc-protected amino acids, to prevent side reactions during coupling.
  • Coupling Reagents : Standard peptide coupling reagents (e.g., HBTU, DIC) are used to activate the carboxyl groups of amino acids for amide bond formation.
  • Deprotection Steps : The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) after each coupling to expose the amine for the next amino acid addition.
  • Special Modifications : The N-terminal 7-methoxycoumarin-4-acetyl group is introduced typically as a protected derivative and coupled at the final step or after peptide elongation. The lysine residue modified with the 2,4-dinitrophenyl (Dnp) group is incorporated using Fmoc-Lys(Dnp)-OH or through post-synthetic modification.

Side-Chain Protection and Deprotection

  • The lysine side chain bearing the Dnp group is protected during synthesis to prevent undesired reactions. After peptide assembly, selective deprotection and modification steps are performed to attach the Dnp quencher at the ε-amino group of lysine.
  • Other amino acid side chains (e.g., Arg, Pro, Tyr, Met) are protected with standard protecting groups (Boc, tBu, Trt) that are removed during the final cleavage from the resin using trifluoroacetic acid (TFA).

Cleavage and Purification

  • Cleavage : The peptide is cleaved from the resin using a TFA-based cleavage cocktail, which also removes side-chain protecting groups.
  • Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns. The elution solvents typically consist of 0.1% TFA in water (solvent A) and 70% acetonitrile in water (solvent B), with gradient elution to separate the target peptide from impurities.
  • Quality Control : Purity is assessed by analytical HPLC and mass spectrometry. The final product typically achieves purity ≥96% as verified by HPLC.

Summary Table of Preparation Parameters

Step Details
Synthesis Method Solid-phase peptide synthesis (SPPS)
Resin 2-Chlorotrityl resin or equivalent
Protecting Groups Fmoc for α-amino groups, Boc/tBu/Trt for side chains, Dnp for lysine side chain
Coupling Reagents HBTU, DIC, or similar peptide coupling agents
Deprotection 20% piperidine in DMF for Fmoc removal; TFA cocktail for final cleavage and side-chain removal
Fluorophore Introduction 7-Methoxycoumarin-4-acetyl group coupled at N-terminus
Quencher Introduction 2,4-Dinitrophenyl group attached to ε-amino group of lysine
Purification Reverse-phase HPLC (C18 column), gradient elution with 0.1% TFA (water) and 70% acetonitrile
Purity ≥96% (HPLC)
Storage Lyophilized powder, -20 °C
Solubility DMSO (1 mM)

Research Findings and Applications Related to Preparation

  • The peptide substrate is employed in fluorescence-based enzyme assays for MMPs, where the 7-methoxycoumarin fluorophore emits fluorescence that is quenched by the 2,4-dinitrophenyl group until enzymatic cleavage occurs.
  • The synthesis method ensures high purity and correct sequence fidelity, critical for reproducible enzymatic activity measurements.
  • The use of SPPS allows incorporation of non-standard amino acids such as norvaline (Nva) and modified lysine residues, which are essential for the substrate's specificity and fluorescence properties.

The preparation of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is achieved through meticulous solid-phase peptide synthesis incorporating specialized protecting groups and post-synthetic modifications. The process includes automated peptide assembly, selective introduction of fluorescent and quenching moieties, followed by rigorous purification via reverse-phase HPLC. This methodology yields a high-purity peptide substrate essential for sensitive and specific biochemical assays, particularly in matrix metalloproteinase research.

Q & A

Q. Q1. What are the key challenges in synthesizing 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, and how are they addressed methodologically?

Answer: Synthesis challenges include:

  • Coumarin Acetylation : The 7-methoxycoumarin-4-acetyl group requires precise coupling to the N-terminus of the peptide sequence to avoid fluorescence quenching. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is recommended, using HBTU/HOBt activation for efficient coupling .
  • Dinitrophenyl (DNP) Modification : The ε-amino group of lysine must be selectively modified with 2,4-dinitrophenyl to avoid side reactions. This is achieved using 2,4-dinitrofluorobenzene (DNFB) in a basic aqueous buffer (pH 8.5–9.5) under controlled temperature (4°C) to minimize hydrolysis .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) resolves impurities. LC-MS (ESI+) confirms molecular weight (expected: ~1,900–2,000 Da) and purity (>95%) .

Basic Functional Applications

Q. Q2. How is this compound utilized as a fluorescent substrate in protease activity assays?

Answer: The 7-methoxycoumarin group acts as a fluorophore, while the 2,4-dinitrophenyl (DNP) moiety serves as a quencher. Protease cleavage disrupts Förster resonance energy transfer (FRET), releasing fluorescence (ex/em: 328/393 nm). Key steps:

  • Assay Design : Incubate the compound (10–50 µM) with the target protease in buffer (e.g., Tris-HCl pH 7.4, 25°C). Monitor fluorescence kinetics using a microplate reader .
  • Specificity Validation : Test against non-target proteases (e.g., trypsin, chymotrypsin) to confirm selective cleavage. Negative controls (substrate + protease inhibitor) are critical .

Advanced Detection and Quantification

Q. Q3. What advanced analytical methods validate the stability and degradation products of this compound under physiological conditions?

Answer:

  • Stability Profiling : Incubate the compound in simulated physiological buffers (e.g., PBS pH 7.4, 37°C) for 24–72 hours. Analyze aliquots via HPLC-MS/MS to detect hydrolysis (e.g., cleavage at Ala-Nva or Met-Lys bonds) .
  • Degradation Kinetics : Use kinetic modeling (first-order decay) to calculate half-life (t½). For example, a 2022 study reported t½ = 8.2 hours in serum-containing media due to esterase activity .
  • Fluorescence Correlation Spectroscopy (FCS) : Quantifies aggregation propensity, which can affect assay reproducibility. A polydispersity index <0.1 indicates monodisperse solutions .

Advanced Experimental Optimization

Q. Q4. How can researchers optimize assay conditions to resolve contradictory data in protease inhibition studies using this substrate?

Answer: Contradictions often arise from:

  • pH Sensitivity : Fluorescence intensity varies with pH (e.g., coumarin pKa ~4.5). Optimize buffer pH (6.5–8.0) and include pH stabilizers (e.g., 10 mM HEPES) .
  • Substrate Depletion : High protease concentrations cause rapid signal saturation. Use initial rate measurements (≤10% substrate consumption) and adjust enzyme concentrations (0.1–1 nM) .
  • Interfering Compounds : Test inhibitors for intrinsic fluorescence (e.g., thiol-containing drugs) using a blank correction protocol .

Advanced Specificity and Cross-Reactivity

Q. Q5. What strategies ensure specificity when using this compound in complex biological matrices (e.g., cell lysates)?

Answer:

  • Pre-Treatment : Remove endogenous proteases via ultrafiltration (10 kDa cutoff) or affinity depletion columns .
  • Competitive Inhibition : Co-incubate with broad-spectrum protease inhibitors (e.g., PMSF, EDTA) to suppress background activity. Validate with knockout cell lines (e.g., CRISPR-Cas9 protease-deficient models) .
  • Mass Spectrometry Confirmation : Post-assay, digest the reaction mixture with trypsin and perform LC-MS/MS to identify cleavage sites, confirming target protease activity .

Advanced Data Interpretation

Q. Q6. How should researchers interpret discrepancies between in vitro and cellular activity data for proteases using this substrate?

Answer: Discrepancies may arise from:

  • Compartmentalization : Intracellular localization (e.g., lysosomal proteases) reduces substrate accessibility. Use membrane-permeabilizing agents (e.g., digitonin) or tagged substrates for subcellular delivery .
  • Redox Sensitivity : The Met residue in the sequence may oxidize in cellular environments, altering cleavage kinetics. Include antioxidants (e.g., 1 mM DTT) in assays .
  • Off-Target Binding : Perform pull-down assays with biotinylated substrate analogs to identify non-protease interactions (e.g., albumin binding) .

Advanced Peptide Design

Q. Q7. What structural modifications to the peptide sequence could enhance protease selectivity or resistance to non-specific degradation?

Answer:

  • D-Amino Acid Substitution : Replace L-Nva with D-Nva to reduce susceptibility to aminopeptidases .
  • Backbone Cyclization : Introduce a lactam bridge between Lys and Asp residues to stabilize the peptide conformation and improve protease specificity .
  • Non-Natural Linkers : Substitute the Ala-Nva bond with a ketomethylene isostere to prevent hydrolysis by metalloproteases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nff 2
Reactant of Route 2
Nff 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.